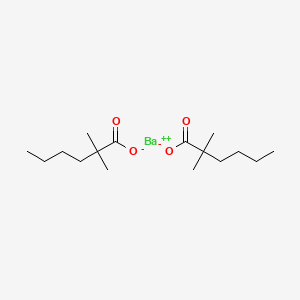
Barium dimethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium dimethylhexanoate is an organometallic compound with the chemical formula C16H30BaO4. It is a barium salt of dimethylhexanoic acid and is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium dimethylhexanoate can be synthesized through the reaction of barium hydroxide with dimethylhexanoic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows:
Ba(OH)2+2C8H16O2→Ba(C8H16O2)2+2H2O
This reaction yields this compound and water as a byproduct .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Barium dimethylhexanoate undergoes various chemical reactions, including:
Precipitation Reactions: It can react with sulfate ions to form barium sulfate, a common precipitation reaction.
Double Displacement Reactions: It can participate in double displacement reactions with other ionic compounds.
Common Reagents and Conditions
Sulfate Ions: For precipitation reactions, common reagents include sodium sulfate or potassium sulfate.
Aqueous Solutions: Reactions typically occur in aqueous solutions at room temperature.
Major Products Formed
Barium Sulfate: A major product formed from precipitation reactions with sulfate ions.
Other Barium Salts: Depending on the reagents used, other barium salts can be formed.
Applications De Recherche Scientifique
Barium dimethylhexanoate has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions.
Material Science: It is employed in the synthesis of advanced materials, including barium-based ceramics and polymers.
Biological Studies: It is used in studies involving barium’s effects on biological systems
Mécanisme D'action
The mechanism of action of barium dimethylhexanoate involves its interaction with molecular targets such as enzymes and receptors. Barium ions can influence various biochemical pathways, including those involved in muscle contraction and neurotransmission. The compound’s effects are mediated through its ability to bind to specific molecular targets and alter their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Barium Acetate: Another barium salt with similar properties but different applications.
Barium Chloride: Commonly used in laboratory settings for various chemical reactions.
Barium Sulfate: Widely used as a radiocontrast agent in medical imaging
Uniqueness
Barium dimethylhexanoate is unique due to its specific chemical structure, which imparts distinct properties and applications. Unlike other barium salts, it is particularly useful in catalysis and material science due to its organometallic nature .
Propriétés
Numéro CAS |
94481-49-9 |
|---|---|
Formule moléculaire |
C16H30BaO4 |
Poids moléculaire |
423.7 g/mol |
Nom IUPAC |
barium(2+);2,2-dimethylhexanoate |
InChI |
InChI=1S/2C8H16O2.Ba/c2*1-4-5-6-8(2,3)7(9)10;/h2*4-6H2,1-3H3,(H,9,10);/q;;+2/p-2 |
Clé InChI |
HYJXRZLNUUVLJY-UHFFFAOYSA-L |
SMILES canonique |
CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


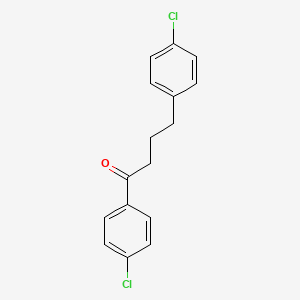
![4-[2-(Dibutylamino)ethyl]phenol](/img/structure/B12644365.png)

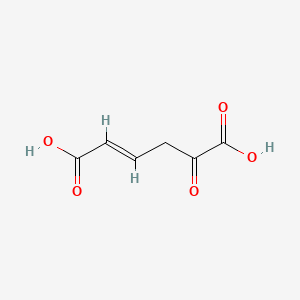
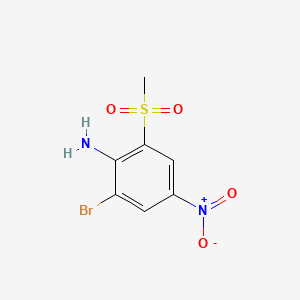
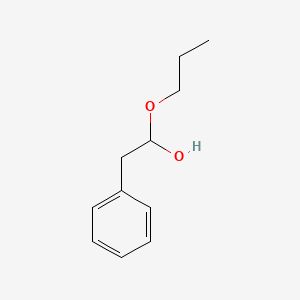

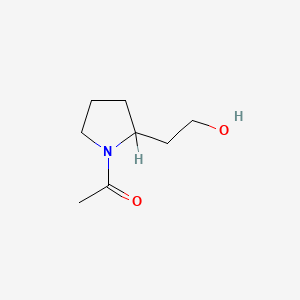
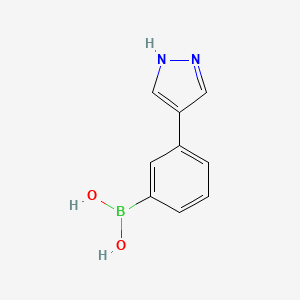
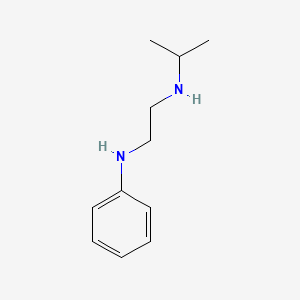
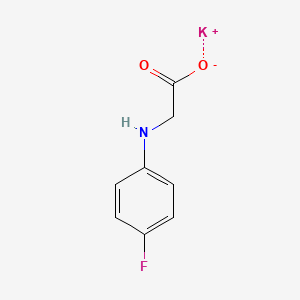
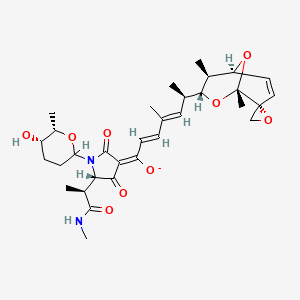
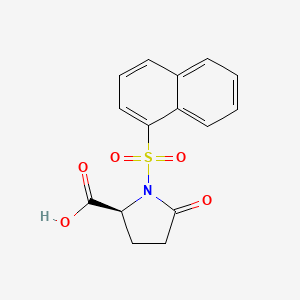
![N-[4-(3,5-dimethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12644422.png)
